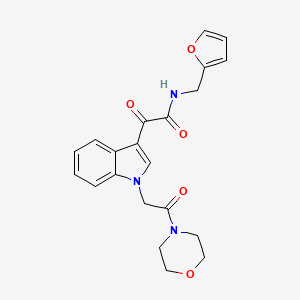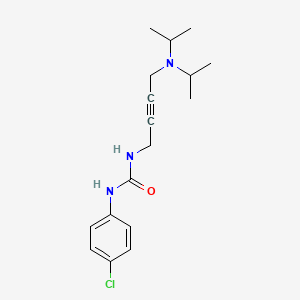![molecular formula C15H16BrNO B2561196 4-Brom-2-{[(2,6-Dimethylphenyl)amino]methyl}phenol CAS No. 1232798-98-9](/img/structure/B2561196.png)
4-Brom-2-{[(2,6-Dimethylphenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is often used in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that it may interact with its targets through the formation of carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds, potentially affecting various biochemical pathways.
Result of Action
As a reagent in Suzuki–Miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic compounds .
Action Environment
Like many chemical reactions, the suzuki–miyaura coupling reactions it is involved in may be influenced by factors such as temperature, ph, and the presence of a catalyst .
Biochemische Analyse
Biochemical Properties
It is known that brominated phenols can participate in various biochemical reactions . They can act as reactants in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
Brominated phenols and their derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated phenols can participate in various chemical reactions, including oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Temporal Effects in Laboratory Settings
Brominated phenols are generally stable and readily prepared for use in various biochemical reactions .
Metabolic Pathways
Brominated phenols can participate in various biochemical reactions, suggesting they may interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol typically involves the bromination of 2,6-dimethylphenol in glacial acetic acid at a temperature of 15°C . This reaction yields 4-Bromo-2,6-dimethylphenol, which can then be further reacted with [(2,6-dimethylphenyl)amino]methyl groups to form the final compound .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-dimethylphenol: A closely related compound used as a microbicide in disinfectants.
4-Bromo-2,6-di-tert-butylphenol: Another similar compound used in the synthesis of antioxidant hindered phenols.
2-Amino-4-bromophenol: Used in the preparation of various derivatives for biological studies.
Uniqueness
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in specialized research applications, particularly in proteomics and organic synthesis .
Eigenschaften
IUPAC Name |
4-bromo-2-[(2,6-dimethylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXLEMOVWCHZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
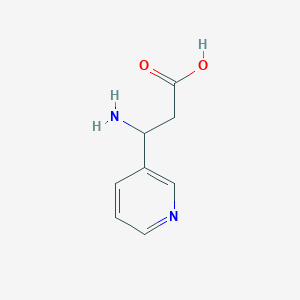
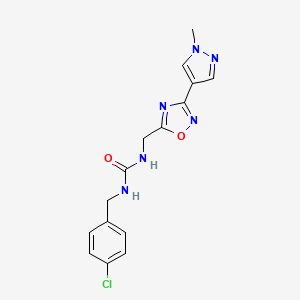
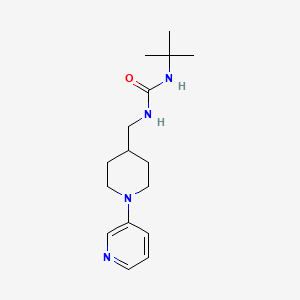
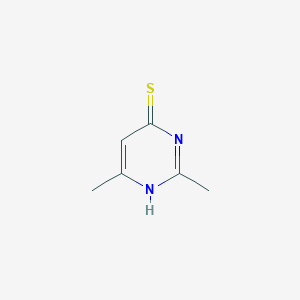

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)
![Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2561124.png)
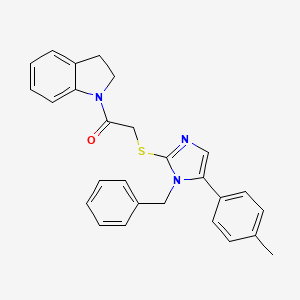
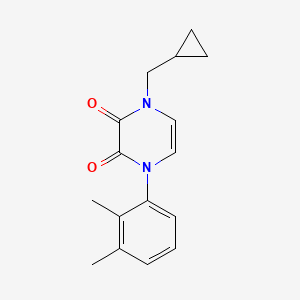

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)
